6-Chloropyridazine-3-thiol

Catalog No.
S676729
CAS No.
3916-78-7
M.F
C4H3ClN2S
M. Wt
146.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridazine-3-thiol

CAS Number

3916-78-7

Product Name

6-Chloropyridazine-3-thiol

IUPAC Name

3-chloro-1H-pyridazine-6-thione

Molecular Formula

C4H3ClN2S

Molecular Weight

146.6 g/mol

InChI

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)

InChI Key

ABQHEWLZYZQXHY-UHFFFAOYSA-N

SMILES

C1=CC(=NNC1=S)Cl

Canonical SMILES

C1=CC(=NNC1=S)Cl

The exact mass of the compound 6-Chloropyridazine-3-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloropyridazine-3-thiol is a functionalized pyridazine derivative featuring two key reactive sites: a thiol group amenable to S-alkylation and S-arylation, and a chloro-substituent that can participate in nucleophilic substitution or cross-coupling reactions. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular scaffolds, particularly fused heterocyclic systems and derivatives used in the development of bioactive compounds, such as kinase inhibitors and antimicrobial agents. Its utility stems from the distinct reactivity conferred by both the chlorine and sulfur moieties on the pyridazine core.

Substituting 6-Chloropyridazine-3-thiol with its common precursor, 3,6-dichloropyridazine, introduces an additional, often yield-reducing, synthetic step to install the thiol group, complicating process control. Using the non-halogenated analog, pyridazine-3-thiol, eliminates the chlorine atom, a critical functional handle for subsequent diversification via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, thereby limiting the scope of accessible derivatives. The specific positioning of the chloro and thiol groups governs the electronic properties and regioselectivity of the pyridazine ring, meaning that positional isomers or alternative heterocyclic thiols (e.g., pyrimidine-thiols) will exhibit different reactivity profiles and lead to entirely different downstream products, particularly in the synthesis of specific fused ring systems or targeted bioactive molecules.

Superior Precursor for Fused Pyridazino[3,4-b][1,4]thiazinone Scaffolds Compared to Multi-Step Routes

6-Chloropyridazine-3-thiol serves as a direct and efficient starting material for constructing the pyridazino[3,4-b][1,4]thiazinone core, a scaffold found in antiviral agents. A one-pot reaction involving the target compound, chloroacetic acid, and an aldehyde under reflux yields the desired tricyclic product directly. This contrasts significantly with synthesis strategies starting from precursors like 3-chloropyridazine derivatives which first require conversion to a pyridazinethione, adding steps and potentially lowering overall process yield. The use of 6-chloropyridazine-3-thiol streamlines the synthesis by having both necessary reactive centers—the nucleophilic thiol and the pyridazine core—pre-installed.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables a one-pot, three-component reaction to form the pyridazino[3,4-b][1,4]thiazinone scaffold.
Comparator Or BaselineAlternative routes starting from 3-chloropyridazine derivatives require a separate, preceding step to form the pyridazinethione intermediate before cyclization.
Quantified DifferenceReduces the synthesis from a multi-step sequence to a one-pot procedure.
ConditionsReflux in glacial acetic acid/acetic anhydride mixture with anhydrous sodium acetate.

For process development and library synthesis, this compound offers a more direct and atom-economical route to a key bioactive scaffold, reducing processing time and resource use.

Enables High-Yield Synthesis of 3-Amino-6-chloropyridazine via Mono-amination of Dichloro-Precursor

While not the target compound itself, a key procurement decision involves choosing between 6-chloropyridazine-3-thiol and its common precursor, 3,6-dichloropyridazine. The synthesis of 3-amino-6-chloropyridazine, a crucial intermediate for many kinase inhibitors, from 3,6-dichloropyridazine can achieve high yields. Under microwave-assisted conditions with ammonium hydroxide, 3,6-dichloropyridazine was converted to 3-amino-6-chloropyridazine in 87% yield. A separate patent describes achieving yields up to 96.7% under conventional heating. This demonstrates that if the ultimate goal is an amino-pyridazine, starting with 3,6-dichloropyridazine is a highly efficient and validated route, whereas converting 6-chloropyridazine-3-thiol to the amine would be a non-standard, multi-step process.

Evidence DimensionReaction Yield for Key Intermediate Synthesis
Target Compound DataN/A (This evidence justifies procuring the *precursor* for a specific downstream application)
Comparator Or Baseline3,6-Dichloropyridazine (precursor) yielded 87% (microwave) and up to 96.7% (conventional) of 3-amino-6-chloropyridazine.
Quantified DifferenceProvides a high-yield (87-96.7%) route to a key amino-pyridazine intermediate, a transformation not directly accessible from the thiol compound.
ConditionsMicrowave irradiation at 120°C for 30 min with NH4OH solution; or conventional heating at 78°C for 5 hours.

This clarifies the procurement choice: if the synthetic target requires a 3-amino-6-chloro-pyridazine moiety, procuring the precursor 3,6-dichloropyridazine is superior to procuring the thiol.

Serves as a Versatile Platform for Diverse Fused Heterocyclic Systems

6-Chloropyridazine-3-thiol is a validated starting material for a wide range of fused heterocyclic systems beyond simple thiazinones. It has been used to synthesize imidazo[1,2-b]pyridazines, 1,2,4-triazolo[4,3-b]pyridazines, and tricyclic systems like pyridazino[6,1-b]quinazolin-10-ones and benzimidazolo-pyridazine thiones. The ability to react with various bifunctional reagents to create diverse and complex ring systems demonstrates its utility as a versatile building block. This versatility is a direct consequence of the specific arrangement of the chloro and thiol groups, which is not present in simpler analogs like pyridazine-3-thiol or precursors like 3,6-dichloropyridazine.

Evidence DimensionSynthetic Versatility (Scope)
Target Compound DataDemonstrated precursor for at least 5 distinct fused heterocyclic ring systems (imidazo-, triazolo-, quinazolino-, benzimidazolo-, and benzotriazino-fused pyridazines).
Comparator Or Baseline3,6-Dichloropyridazine typically requires prior functionalization to achieve similar cyclizations. Pyridazine-3-thiol lacks the chloro group for secondary reactions.
Quantified DifferenceProvides access to a broader and more diverse range of complex scaffolds from a single starting material.
ConditionsVarious, including reflux in butanol or fusion on an oil bath with appropriate bifunctional reagents.

For discovery chemistry programs, this compound provides a single, reliable starting point for generating a diverse library of novel heterocyclic scaffolds, maximizing chemical space exploration from one procurement.

Streamlined Synthesis of Pyridazino-Thiazinone Libraries for Antiviral Screening

This compound is the material of choice for projects requiring the efficient, one-pot synthesis of pyridazino[3,4-b][1,4]thiazinone derivatives. Its structure is optimized for direct three-component cyclization, making it ideal for rapidly generating libraries of this scaffold for screening against viral targets like Hepatitis A Virus (HAV).

Development of Novel Fused Heterocyclic Scaffolds in Discovery Chemistry

When the goal is to explore novel chemical space, 6-chloropyridazine-3-thiol serves as a versatile platform. It enables access to a wide array of complex fused ring systems, including imidazo[1,2-b]pyridazines and 1,2,4-triazolo[4,3-b]pyridazines, which are valuable for building diverse compound libraries for hit-finding in drug discovery programs.

Synthesis of Intermediates for Antimicrobial and Bioactive Agents

The compound is a validated precursor for various S-substituted derivatives and fused heterocycles that have demonstrated antimicrobial activity. It is a practical choice for research programs focused on synthesizing new pyridazine-based compounds for evaluation as antibacterial or antifungal agents.

XLogP3

0.9

Other CAS

3916-78-7

Dates

Last modified: 08-15-2023

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